4-Bromo-8-fluoro-2-methylquinoline
Overview
Description
4-Bromo-8-fluoro-2-methylquinoline is a heterocyclic organic compound with the empirical formula C10H7BrFN . It has a molecular weight of 240.07 g/mol . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isCc1cc(Br)c2cccc(F)c2n1
. The InChI representation is 1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
. Physical and Chemical Properties Analysis
The compound is solid in form . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Biological Activities
4-Bromo-8-fluoro-2-methylquinoline serves as a versatile building block in the synthesis of various heterocyclic compounds, including thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. Such compounds have demonstrated significant antibacterial activity against a broad spectrum of gram-positive and gram-negative bacterial strains, as well as notable antifungal properties against various pathogenic fungal strains (Abdel‐Wadood et al., 2014).
Photolabile Protecting Groups
Brominated derivatives of quinolines, including those related to this compound, have been explored as photolabile protecting groups. These compounds are designed to be sensitive to light, allowing for controlled release of protected functional groups upon irradiation. This attribute makes them useful in various biochemical and pharmacological research applications, particularly in the study of biological messengers and signaling pathways (Fedoryak & Dore, 2002).
Synthetic Methodologies
The synthesis of haloquinolines, which includes compounds like this compound, has been the subject of various studies aimed at improving synthetic methodologies. Innovations in this area include the development of organosilane-promoted Friedländer reactions of α-haloketones, which offer a general approach to synthesizing haloquinolines. These methodologies are crucial for enabling the parallel synthesis of quinoline derivatives, which can be used in drug discovery and other chemical research (Ryabukhin et al., 2011).
Cytotoxic Studies
The structural motif of this compound is found in various compounds that have been synthesized for cytotoxic studies. For instance, 8-hydroxyquinoline derivatives with halogenated substituents have been examined for their cytotoxic potential against cancer cell lines. Such studies are pivotal for the development of new anticancer agents, highlighting the role of halogenated quinolines in medicinal chemistry (Kotian et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-8-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQAKPBSIDNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653698 | |
Record name | 4-Bromo-8-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-49-0 | |
Record name | 4-Bromo-8-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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